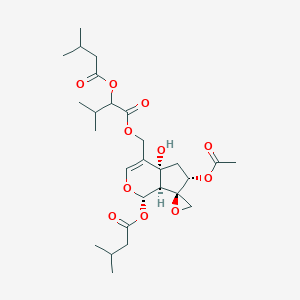
PB-22 6-hydroxyquinoline isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 6-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Analytical Differentiation in Forensic Drug Analysis
A study by Kohyama et al. (2016) in "Forensic Toxicology" highlights the importance of differentiating between regioisomers of synthetic cannabinoids, including PB-22 isomers, in forensic drug analysis. Techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry analysis were employed for this purpose. The study suggests that such differentiation is crucial as minor modifications in synthetic cannabinoids can lead to new analogs not regulated by law (Kohyama et al., 2016).
Photonic Nanosensor for Metal Ion Detection
Yetisen et al. (2015) in "Analytical Chemistry" developed a photonic nanosensor utilizing 8-hydroxyquinoline for the colorimetric detection of metal ions like Pb(2+) and Cu(2+). This sensor demonstrates potential in medical diagnostics and environmental monitoring, highlighting the versatility of hydroxyquinoline derivatives in sensor technology (Yetisen et al., 2015).
Development of Nonsteroidal Aromatase Inhibitors
Ferlin et al. (2013) in "Journal of Medicinal Chemistry" explored the synthesis and structure-activity relationships of azolylmethylpyrroloquinolines as nonsteroidal CYP19 aromatase inhibitors. This research demonstrates the potential of quinoline derivatives in the development of new therapeutic agents, particularly for conditions like hormone-sensitive cancers (Ferlin et al., 2013).
Interaction with Human Serum Albumin
Shiriskar et al. (2015) in the "European Biophysics Journal" investigated the interaction between amino derivatives of 8-hydroxyquinoline and human serum albumin (HSA), demonstrating the potential of such interactions in drug development and delivery (Shiriskar et al., 2015).
Luminescence and Singlet Oxygen Generation
A study by Shavaleev et al. (2006) in "Inorganic Chemistry" explored the photophysical properties of cyclometalated platinum(II) complexes with 8-hydroxyquinolines, which exhibit deep-red luminescence and efficient singlet oxygen generation. Such properties are crucial in applications like photodynamic therapy and organic light-emitting diodes (Shavaleev et al., 2006).
Catalytic Performance in Isomerization Reactions
Research by Shang et al. (2008) in "Catalysis Communications" involved modifying MCM-22 zeolites with 8-hydroxyquinoline for catalytic applications, specifically in the skeletal isomerization of n-butene. This study indicates the role of hydroxyquinoline derivatives in enhancing catalytic performance and selectivity (Shang et al., 2008).
Eigenschaften
Produktname |
PB-22 6-hydroxyquinoline isomer |
|---|---|
Molekularformel |
C23H22N2O2 |
Molekulargewicht |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-11-12-21-17(15-18)8-7-13-24-21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
KDWWTTHVTXGQLC-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyme |
quinolin-6-yl 1-pentyl-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



